molecular formula C10H18N2O2 B2741672 tert-Butyl 3-cyanopropylmethylcarbamate CAS No. 1379225-92-9

tert-Butyl 3-cyanopropylmethylcarbamate

Cat. No.: B2741672
CAS No.: 1379225-92-9
M. Wt: 198.266
InChI Key: GSLUENRBHZHLRR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-cyanopropylmethylcarbamate is a chemical intermediate designed for research applications in organic synthesis and medicinal chemistry. It features a tert-butyl carbamate (Boc) protecting group, a widely used strategy in multi-step synthesis to shield a secondary amine during reactions elsewhere in the molecule . The presence of the Boc group allows for selective deprotection under mild acidic conditions, regenerating the free amine for further functionalization . This compound also contains a terminal cyano (-CN) group, which offers a versatile handle for chemical transformation. The cyano group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, enabling researchers to diversify the molecular structure from this central scaffold. While specific published applications for this exact compound are limited, molecules within this class of Boc-protected aminonitriles are valuable building blocks in constructing more complex structures, such as active pharmaceutical ingredients (APIs) and other biologically active molecules . The structural features of this reagent make it a valuable asset for researchers exploring new synthetic pathways and developing novel compounds. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-cyanopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLUENRBHZHLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 3 Cyanopropylmethylcarbamate

Established Synthetic Routes to tert-Butyl 3-cyanopropylmethylcarbamate

The established synthetic pathways to this compound primarily involve the sequential or convergent assembly of its core components: the tert-butoxycarbonyl (Boc) protecting group, the methyl group, and the 3-cyanopropyl moiety, onto a central nitrogen atom. These routes can be broadly categorized by the order in which these components are introduced.

Carbamate (B1207046) Formation via N-Alkylation and Acylation Strategies

A common and versatile strategy for the synthesis of this compound involves the formation of the carbamate bond as a key step. This can be achieved through several approaches, often starting from a precursor that already contains either the methyl or the 3-cyanopropyl group.

One plausible and widely practiced route commences with the N-Boc protection of a secondary amine. In this approach, 4-(methylamino)butanenitrile (B3051105) serves as the key precursor. nih.gov This secondary amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a standard reagent for introducing the Boc protecting group. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). While the reaction can proceed without a base, it is often facilitated by the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize the acidic byproduct. commonorganicchemistry.comsigmaaldrich.com

An alternative strategy involves starting with tert-butyl methylcarbamate. chemicalbook.comguidechem.com This commercially available or readily synthesized intermediate can then be N-alkylated with a suitable 3-cyanopropyl electrophile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. This alkylation is typically performed in a polar aprotic solvent like dimethylformamide (DMF) using a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, thereby increasing its nucleophilicity. researchgate.net The use of cesium carbonate (Cs₂CO₃) in combination with a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) has also been reported as an effective and milder system for the N-alkylation of carbamates. researchgate.netepa.gov

The following table summarizes these established N-alkylation and acylation strategies:

Route Starting Material Reagent(s) Solvent Typical Conditions
A4-(Methylamino)butanenitrileDi-tert-butyl dicarbonate (Boc₂O), TriethylamineDichloromethane (DCM)Room temperature, 2-12 h
Btert-Butyl methylcarbamate4-Chlorobutanenitrile, Sodium Hydride (NaH)Dimethylformamide (DMF)0 °C to room temperature, 4-16 h

Methodologies for Installing the 3-Cyanopropyl Moiety

The introduction of the 3-cyanopropyl group is a critical step in many synthetic routes. As mentioned, a primary method for this installation is the N-alkylation of a pre-formed carbamate with a 4-halobutanenitrile. The choice of the halogen (Cl, Br, I) on the butanenitrile can influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.

Another approach to forming the carbon-nitrogen bond for the 3-cyanopropyl group is through reductive amination. This would involve reacting an amine, such as tert-butyl methylcarbamate, with 4-oxobutanenitrile. However, this method is less common for this specific transformation due to the potential for side reactions and the relative instability of 4-oxobutanenitrile.

The direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. wikipedia.org In the context of synthesizing this compound, this step is crucial when starting from tert-butyl methylcarbamate. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated carbamate anion attacks the electrophilic carbon of the 4-halobutanenitrile.

Development of Novel and Efficient Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and cost-effective methods for constructing molecules like this compound. These novel approaches often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic Systems for this compound Synthesis

Catalytic methods offer the potential for milder reaction conditions, lower waste generation, and improved atom economy. For the N-methylation step in the synthesis of this compound, catalytic approaches are being explored as alternatives to traditional stoichiometric methylating agents like methyl iodide. For instance, a magnesium-catalyzed reduction of a Boc-protected amine can lead to the corresponding N-methyl amine. organic-chemistry.orgnih.gov This method transforms the Boc group into a masked methyl precursor.

In the context of carbamate formation, various Lewis acids have been investigated as catalysts for the N-tert-butoxycarbonylation of amines with Boc₂O. derpharmachemica.com Catalysts such as iodine and perchloric acid adsorbed on silica-gel have been shown to be effective under solvent-free conditions at room temperature. organic-chemistry.org These catalytic systems can enhance the reaction rate and allow for easier purification of the product.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of carbamates. researchgate.net One of the most significant developments is the use of carbon dioxide (CO₂) as a C1 source, replacing hazardous reagents like phosgene. psu.edursc.org In a potential green synthesis of this compound, 4-(methylamino)butanenitrile could be reacted with CO₂ and tert-butanol (B103910) in the presence of a suitable catalyst and a dehydrating agent to form the desired carbamate. psu.edu

Another green approach involves the use of urea (B33335) as a carbonyl source in the presence of a heterogeneous catalyst, such as TiO₂–Cr₂O₃/SiO₂, to synthesize N-substituted carbamates from amines and alcohols. rsc.org Furthermore, conducting N-Boc protection reactions in environmentally benign solvents like water or under solvent-free conditions aligns with green chemistry principles. derpharmachemica.comresearchgate.net The use of recyclable heterogeneous catalysts, such as Amberlite-IR 120 resin, also contributes to a more sustainable synthetic process. derpharmachemica.com

The following table highlights some of these novel and green synthetic approaches:

Approach Key Transformation Reagents/Catalyst Green Aspect
Catalytic N-MethylationN-Boc amine to N-methyl amineMgBu₂, HBpinAvoids hazardous methylating agents
Catalytic Boc ProtectionAmine to N-Boc amineIodine, Amberlite-IR 120Solvent-free conditions, recyclable catalyst
CO₂ as C1 SourceCarbamate formationCO₂, tert-butanol, dehydrating agentReplaces phosgene, utilizes a renewable feedstock
Urea as Carbonyl SourceCarbamate formationUrea, TiO₂–Cr₂O₃/SiO₂Phosgene-free, heterogeneous catalysis

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is fundamental to optimizing reaction conditions and improving yields.

The mechanism of N-Boc protection with di-tert-butyl dicarbonate (Boc₂O) begins with the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This forms a tetrahedral intermediate which then collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com If no external base is present, the tert-butyl carbonate anion will deprotonate the newly formed protonated carbamate. commonorganicchemistry.com The resulting tert-butyl bicarbonate is unstable and decomposes to carbon dioxide and tert-butanol. commonorganicchemistry.com When a base like triethylamine is used, it deprotonates the protonated carbamate, and the tert-butyl carbonate breaks down into carbon dioxide and tert-butoxide. commonorganicchemistry.com

The N-alkylation of a carbamate, such as tert-butyl methylcarbamate, with an alkyl halide in the presence of a strong base like sodium hydride, proceeds through an Sₙ2 mechanism. The base first deprotonates the carbamate nitrogen, generating a more nucleophilic carbamate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond. The rate of this reaction is dependent on the concentration of both the carbamate anion and the alkyl halide, as well as the nature of the leaving group and the solvent.

Investigations into Carbamate Bond Formation Pathways

The formation of the carbamate linkage in this compound involves the protection of the secondary amine precursor, 4-(methylamino)butanenitrile. The most prevalent and efficient method for this transformation is N-tert-butoxycarbonylation, commonly known as Boc protection. This reaction converts the secondary amine into a carbamate, which serves as a crucial protecting group in multi-step organic synthesis due to its stability under various conditions and its straightforward removal under moderately strong acidic conditions. wikipedia.orgnih.gov

The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also referred to as Boc anhydride. wikipedia.org The reaction mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on one of the carbonyl carbons of Boc anhydride. This initial attack leads to a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol. commonorganicchemistry.com

The reaction is typically performed in a variety of organic solvents, such as dichloromethane (DCM), acetonitrile (B52724), or tetrahydrofuran (THF). acs.orgchemicalbook.com While the reaction can proceed without a catalyst, bases like 4-(dimethylamino)pyridine (DMAP) are often employed to accelerate the process, especially for less nucleophilic amines. wikipedia.orgacs.org However, for aliphatic secondary amines, the reaction with Boc₂O can proceed rapidly even in the absence of a catalyst. acs.org For instance, the reaction of N-ethylbenzylamine with one equivalent of Boc₂O in acetonitrile reaches completion in under 15 minutes at room temperature to yield the corresponding N-Boc derivative exclusively. acs.org

A variety of conditions have been reported for the N-tert-butoxycarbonylation of structurally diverse amines, highlighting the versatility of this method. nih.govorganic-chemistry.org Catalyst-free systems using water-acetone mixtures have been developed as an environmentally benign approach, yielding the desired carbamates in excellent yields with short reaction times. nih.gov

Table 1: Selected Conditions for N-tert-butoxycarbonylation of Amines
Amine SubstrateReagentCatalyst/BaseSolventConditionsYieldReference
N-EthylbenzylamineBoc₂O (1 equiv)NoneAcetonitrileRoom Temp, <15 minQuantitative acs.org
3-(Methylamino)-1-phenylpropan-1-olBoc₂O (1.1 equiv)NoneDichloromethane0 °C to Room Temp, 2 hQuantitative chemicalbook.com
Various AminesBoc₂ONoneWater/AcetoneRoom TempExcellent nih.gov
Various AminesBoc₂OIodine (cat.)Solvent-freeRoom TempGood organic-chemistry.org

Stereochemical and Regiochemical Aspects in Cyanoalkylation Reactions

The synthesis of the precursor 4-(methylamino)butanenitrile is a critical step that defines the core structure of the final product. This process falls under the category of cyanoalkylation, which involves the formation of a C-N bond and the presence of a nitrile function. The key considerations in this step are regiochemical control and, where applicable, stereochemical outcomes.

Regiochemical Aspects: The structure of this compound requires a γ-aminonitrile (a nitrile group at the γ-position relative to the nitrogen atom). A direct and highly regioselective method to achieve this is the nucleophilic substitution of a 4-halobutyronitrile, such as 4-bromobutyronitrile (B74502) or 4-chlorobutyronitrile, with methylamine (B109427).

In this SN2 reaction, methylamine acts as the nucleophile, attacking the carbon atom bearing the halogen. The regiochemistry is unambiguously controlled by the structure of the haloalkane precursor, ensuring that the methylamino group becomes attached to the terminal carbon of the four-carbon chain, resulting in the desired 4-(methylamino)butanenitrile. This pathway avoids the formation of isomeric aminonitriles, such as α- or β-aminonitriles, which would arise from different starting materials (e.g., via a Strecker synthesis on a ketone or ring-opening of an aziridine, respectively). organic-chemistry.orgmasterorganicchemistry.com For example, the Strecker synthesis, a reaction between an aldehyde or ketone, an amine, and a cyanide source, characteristically produces α-aminonitriles. masterorganicchemistry.commdpi.com Similarly, the ring-opening of aziridines with a cyanide nucleophile typically yields β-aminonitriles. organic-chemistry.org The choice of a linear four-carbon substrate with a leaving group at one terminus and a nitrile at the other is therefore crucial for the regioselective synthesis of the required γ-aminonitrile precursor.

Stereochemical Aspects: The synthesis of this compound from achiral precursors like methylamine and 4-halobutyronitrile does not involve the formation of any stereocenters. The final product is achiral. Therefore, stereochemical considerations are not a factor in this specific synthetic route.

However, in the broader context of cyanoalkylation reactions, stereochemistry can be a critical element if the substrates possess chiral centers. For instance, if a chiral amine were to be alkylated or if the alkylating agent contained a stereocenter, the potential for diastereomer formation would exist. In such cases, the reaction conditions would need to be optimized to control the stereochemical outcome. Enantioselective methods for the synthesis of aminonitriles, particularly α-aminonitriles via asymmetric Strecker reactions, are well-documented and often employ chiral catalysts to induce stereoselectivity. organic-chemistry.org For the specific synthesis of the achiral target compound of this article, these considerations are not pertinent.

Table 2: Regiochemical Outcomes of Selected Aminonitrile Synthesis Methods
Synthetic MethodTypical SubstratesPrimary Regiochemical ProductReference
Strecker SynthesisAldehyde/Ketone, Amine, Cyanide Sourceα-Aminonitrile masterorganicchemistry.com
Aziridine Ring-OpeningAziridine, Cyanide Sourceβ-Aminonitrile organic-chemistry.org
Nucleophilic Substitutionγ-Haloalkanenitrile, Amineγ-AminonitrileN/A (Proposed)

Reactivity and Chemical Transformations of Tert Butyl 3 Cyanopropylmethylcarbamate

Transformations of the Carbamate (B1207046) Functionality in tert-Butyl 3-cyanopropylmethylcarbamate

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and the relative ease of its removal.

Selective Deprotection Strategies of the tert-Butyl Carbamate

The removal of the Boc protecting group from the carbamate functionality is a common transformation. This deprotection is typically achieved under acidic conditions, which cleave the tert-butyl-oxygen bond to release the free amine, isobutylene, and carbon dioxide. The selection of the deprotection agent is crucial to ensure that other sensitive functional groups, such as the nitrile in this molecule, remain intact.

A variety of reagents can be employed for this purpose, each with specific advantages in terms of mildness and selectivity. researchgate.net Aqueous phosphoric acid, for instance, serves as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. researchgate.net This method is noted for its mild conditions and good selectivity in the presence of other acid-sensitive groups. researchgate.net

The following table summarizes several common strategies for the selective deprotection of tert-butyl carbamates.

ReagentConditionsSelectivityReference
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM), Room TemperatureHighly effective but can cleave other acid-labile groups. researchgate.net
Aqueous Phosphoric Acid (85 wt%)Mild conditions, selective in the presence of Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers.High yielding and environmentally benign. researchgate.net
Ytterbium Triflate (Yb(OTf)3)Nitromethane, 45-50°CCatalytic and selective for tert-butyl esters and carbamates.
ThermolysisHigh Temperature (120-240°C) in a continuous plug flow reactor.Reagent-free method, suitable for specific substrates.

Reactions Involving the Carbamate Nitrogen Atom

As a tertiary carbamate, this compound lacks an N-H proton, which limits reactions that typically start with deprotonation of the nitrogen. However, the carbamate group can still undergo specific transformations. One such reaction is the reduction of the carbamate to an N-methyl amine. A magnesium-catalyzed reduction has been shown to convert N-Boc protected amines into the corresponding N-methyl amines. acs.orgnih.gov This type of reaction effectively transforms the carbamate into a different amine functionality. acs.orgnih.gov

Furthermore, under certain conditions, the carbamate can be involved in intramolecular cyclization reactions, although this often requires the presence of other suitably positioned reactive groups. nih.gov

Chemical Modifications of the Cyano Group within this compound

The cyano, or nitrile, group is a versatile functional group that can be transformed into a variety of other moieties, including amines, aldehydes, ketones, and carboxylic acids.

Reduction and Oxidation Reactions of the Nitrile Moiety

The reduction of the nitrile group to a primary amine is a synthetically valuable transformation. A significant challenge is to perform this reduction without affecting the Boc-protecting group. Several methods have been developed that demonstrate high chemoselectivity. Catalytic hydrogenation over palladium-activated Raney-Nickel is an effective method for reducing nitriles in the presence of Boc-protected amino groups. This process typically requires a hydrogen atmosphere and a co-catalyst like sodium hydroxide.

Another mild and efficient method involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. This system is resilient to air and moisture, making it a practical choice for this transformation.

The table below outlines common reduction methods for nitriles that are compatible with Boc-carbamates.

Reagent/CatalystConditionsOutcomeReference
Raney Nickel, NaOHHydrogen (1-3 bar), EthanolSelective reduction of nitrile to primary amine.
Nickel(II) chloride, Sodium borohydrideMethanol, in the presence of di-tert-butyl dicarbonate (B1257347)Mild, catalytic reduction to the primary amine.
Lithium aluminum hydride (LiAlH4)Anhydrous ether or THFPowerful reduction to the primary amine; may require protection of other groups.
Diisobutylaluminium hydride (DIBALH)Non-polar solvent (e.g., toluene) at low temperature, followed by aqueous workupPartial reduction to an imine, which hydrolyzes to an aldehyde.

Oxidation of the nitrile group itself is less common. However, reactions can occur at the alpha-carbon position. For instance, oxidative C-H functionalization can convert aliphatic nitriles into cyanohydrins. rsc.org

Nucleophilic Additions and Cyclizations Involving the Cyano Group

The triple bond of the nitrile group is susceptible to attack by nucleophiles at the electrophilic carbon atom. This initial addition results in an imine anion intermediate, which can undergo further reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form an imine salt. Subsequent hydrolysis of this intermediate produces a ketone.

Cyclization Reactions: The cyano group can participate in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule. For example, if the alkyl chain were to contain a hydroxyl or amino group, a base- or acid-catalyzed cyclization could lead to the formation of a heterocyclic ring system. nih.govresearchgate.net

Applications of Tert Butyl 3 Cyanopropylmethylcarbamate As a Strategic Synthetic Intermediate

Role in Cascade and Multicomponent Reactions

Integration into One-Pot Synthetic Sequences

One-pot reactions, which involve multiple sequential transformations in a single reaction vessel, are highly valued for their efficiency, reduced waste, and operational simplicity. The structure of tert-butyl 3-cyanopropylmethylcarbamate is ideally suited for such processes, most notably in the synthesis of substituted piperidines. The general strategy involves the reduction of the nitrile group to a primary amine, which can then undergo intramolecular cyclization with the deprotected or activated carbamate (B1207046) function.

A common and powerful approach for this transformation is tandem reductive cyclization . In this type of one-pot sequence, a reducing agent is employed to convert the nitrile to an amine, which, under the same or slightly modified conditions, participates in an intramolecular cyclization. For N-Boc protected aminonitriles, this typically involves catalytic hydrogenation or the use of chemical reducing agents.

Catalytic Hydrogenation:

The nitrile group can be selectively reduced to a primary amine in the presence of various catalysts, such as Raney nickel, palladium on carbon (Pd/C), or rhodium catalysts. The resulting amino group can then undergo intramolecular cyclization. Often, the conditions for nitrile reduction can also facilitate the cyclization, leading to a one-pot synthesis of the corresponding piperidine (B6355638) derivative. For instance, hydrogenation of a γ-aminonitrile can directly yield a piperidine through intramolecular reductive amination. The N-Boc group in this compound plays a crucial role here, as it can be either retained during the cyclization or strategically removed in situ to facilitate the ring-closure.

Catalyst Reducing Agent Typical Conditions Product
Raney NickelH₂High pressure and temperatureN-methylpiperidine derivative
Pd/CH₂Moderate pressure, various solventsN-Boc-piperidine or piperidine
Rh/Al₂O₃H₂Ambient or moderate pressurePiperidine derivative

Chemical Reduction:

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be employed for the nitrile reduction. While highly effective, these reagents often require careful control of reaction conditions to avoid over-reduction or side reactions. Following the reduction, the cyclization can be induced by adjusting the pH or by adding a suitable reagent to facilitate the intramolecular reaction. The choice of reducing agent and subsequent reaction conditions can be tailored to favor the desired cyclization pathway. For example, DIBAL-H has been successfully used in the cyclization of aminonitriles to form chiral piperidines. niscpr.res.in

The integration of this compound into such one-pot sequences offers a streamlined route to N-methylpiperidine scaffolds, which are prevalent in a wide range of biologically active compounds and natural products. The "one-pot" nature of these reactions significantly enhances synthetic efficiency by minimizing intermediate isolation and purification steps.

Enhancing Molecular Complexity through this compound Transformations

The strategic positioning of the N-Boc protected methylamino and cyano groups in this compound allows for a significant increase in molecular complexity through a variety of chemical transformations. The molecule can be viewed as a linchpin, where each functional group can be independently or sequentially manipulated to build more elaborate structures.

Formation of Heterocyclic Scaffolds:

As discussed, the most prominent application of this intermediate is in the synthesis of piperidine derivatives. The reductive cyclization of this compound would lead to the formation of N-methylpiperidines. This transformation converts a relatively simple, linear molecule into a more complex, cyclic structure which forms the core of many alkaloids and pharmaceuticals.

Versatility of the Cyano Group:

The cyano group is a highly versatile functional group that can be transformed into a wide array of other functionalities, thereby serving as a gateway to increased molecular diversity. Beyond its reduction to an amine for cyclization, the nitrile can be:

Hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

Reacted with Grignard reagents to form ketones, introducing new carbon-carbon bonds.

Converted to a tetrazole ring , a common bioisostere for carboxylic acids in medicinal chemistry.

These transformations allow for the introduction of new reactive handles and structural motifs, significantly expanding the molecular complexity that can be achieved from the initial intermediate.

Role of the N-Boc Protecting Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. In the context of this compound, the N-Boc group allows for the selective reaction of the nitrile group without interference from the nitrogen atom. Following the desired transformation of the cyano group, the Boc group can be removed to liberate the secondary amine, which can then participate in further reactions such as N-alkylation, acylation, or intramolecular cyclizations. This controlled, stepwise functionalization is a key strategy for building molecular complexity.

Transformation of Cyano Group Resulting Functional Group Potential for Complexity Enhancement
ReductionPrimary AmineIntramolecular cyclization to form piperidines.
HydrolysisCarboxylic AcidAmide coupling, esterification, further functionalization.
Addition of OrganometallicsKetoneIntroduction of new carbon frameworks.
Cycloaddition (e.g., with azides)TetrazoleIntroduction of a new heterocyclic ring.

Theoretical and Computational Investigations of Tert Butyl 3 Cyanopropylmethylcarbamate

Conformational Analysis and Molecular Modeling

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For a flexible molecule like tert-butyl 3-cyanopropylmethylcarbamate, identifying the most stable conformers is the first step in a thorough computational investigation.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It provides a good balance between accuracy and computational cost for determining molecular geometries and energies.

A DFT study on this compound would begin with a systematic conformational search. This involves rotating the single bonds within the molecule to generate a wide range of possible three-dimensional arrangements. Key dihedral angles for exploration would include the C-N bond of the carbamate (B1207046), the bonds within the propyl chain, and the bond connecting the propyl chain to the nitrogen atom.

Each of these generated conformers would then be subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy geometry for each starting conformation. Subsequent frequency calculations are performed to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

The relative energies of the optimized conformers would allow for the identification of the most stable, or ground-state, conformation. It is anticipated that the tert-butyl group, due to its steric bulk, would significantly influence the conformational preferences, likely orienting itself to minimize steric hindrance with the rest of the molecule. The carbamate group itself can exist in different conformations due to rotation around the C-N bond, which has a partial double bond character.

Hypothetical DFT Calculation Results for Major Conformers of this compound *

ConformerDihedral Angle (O=C-N-C)Relative Energy (kcal/mol)Boltzmann Population (%)
A (s-trans)180°0.0075.3
B (s-cis)1.508.8
C (gauche)60°0.8515.9

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar carbamate systems.

While DFT calculations are excellent for studying molecules in the gas phase (an isolated state), the behavior of a molecule in solution can be quite different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

An MD simulation of this compound would involve placing the molecule in a box of explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). The interactions between all atoms are described by a force field (a set of empirical energy functions). The simulation then solves Newton's equations of motion for this system, providing a trajectory of atomic positions and velocities over a period of time, typically nanoseconds to microseconds.

By analyzing this trajectory, one can gain insights into:

Conformational Dynamics: How the molecule transitions between different conformations in solution and the lifetimes of these conformations.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, particularly around the polar carbamate and nitrile groups.

Hydrogen Bonding: The potential for hydrogen bond formation between the carbamate oxygen or nitrile nitrogen and protic solvent molecules.

The results of MD simulations would provide a more realistic picture of the molecule's behavior in a chemical or biological environment.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods can provide detailed information about the distribution of electrons and identify the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, DFT calculations would be used to determine the energies and shapes of the HOMO and LUMO. It is expected that:

The HOMO would likely be localized on the nitrogen and oxygen atoms of the carbamate group, as these are the most electron-rich parts of the molecule.

The LUMO would likely be centered on the carbon atom of the nitrile group and the carbonyl carbon of the carbamate, as these are the most electrophilic sites.

Hypothetical FMO Analysis Data for this compound *

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-7.5N (carbamate), O (carbonyl)
LUMO-0.8C (nitrile), C (carbonyl)
HOMO-LUMO Gap6.7-

Note: This table contains hypothetical but representative energy values.

Building on FMO theory, computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack. This is often done by calculating the electrostatic potential (ESP) mapped onto the molecule's electron density surface. Regions of negative ESP (red) indicate areas that are attractive to electrophiles, while regions of positive ESP (blue) are attractive to nucleophiles.

For this compound, the ESP map would likely show:

Negative ESP around the carbonyl oxygen and the nitrile nitrogen, making these sites susceptible to attack by electrophiles (e.g., protons).

Positive ESP around the carbonyl carbon and the nitrile carbon, making them susceptible to attack by nucleophiles.

Furthermore, computational chemistry can be used to model the entire reaction pathway of a potential chemical transformation. This involves locating the transition state (the highest energy point along the reaction coordinate) connecting the reactants and products. By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

In Silico Catalysis and Reaction Mechanism Prediction

Computational methods are invaluable for studying catalyzed reactions and elucidating complex reaction mechanisms. For this compound, one could investigate reactions such as the hydrolysis of the carbamate or the reduction of the nitrile group.

In silico (i.e., computer-based) studies would involve modeling the interaction of the molecule with a catalyst (e.g., an acid, a base, or a transition metal complex). By calculating the energies of all intermediates and transition states in the proposed catalytic cycle, one can:

Determine the most favorable reaction pathway.

Understand the role of the catalyst in lowering the activation energy.

Predict the stereochemical outcome of the reaction.

For example, a study on the acid-catalyzed hydrolysis of the carbamate would involve modeling the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water and subsequent bond cleavages. These calculations would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Computational Design of Catalytic Systems for this compound Reactions

The rational design of efficient and selective catalysts is a cornerstone of modern chemistry. Computational modeling plays a pivotal role in this endeavor by enabling the in-silico screening and optimization of catalytic systems before their experimental realization. For a molecule such as this compound, with its distinct nitrile and carbamate functionalities, computational approaches can be instrumental in designing catalysts for specific transformations, such as the hydrogenation of the cyano group.

Recent computational studies have focused on designing and understanding catalysts for nitrile hydrogenation, a key potential reaction for this compound. Density Functional Theory (DFT) calculations have been employed to investigate the catalytic activity of various metallic nanoparticles. For instance, studies on palladium-platinum (PdPt) random alloy nanoparticles have revealed that heteroatomic Pdδ+Ptδ− sites are crucial for enhanced catalytic activity. rsc.orgrsc.org Computational models have shown that these sites facilitate the activation of the cyano group through strong back-donation from the electron-rich platinum species to the carbon atom of the nitrile. rsc.orgrsc.org This insight allows for the computational design of alloy catalysts with optimized compositions and particle sizes for improved performance under mild conditions. rsc.org

Another area of computational catalyst design involves the use of metal carbides. DFT calculations have suggested that nickel carbide (Ni3C) nanoparticles can serve as highly active catalysts for the selective hydrogenation of nitriles to primary amines. osaka-u.ac.jp These calculations indicate the formation of polar hydrogen species on the nano-Ni3C surface, which are more effective for nitrile hydrogenation than the homolytically dissociated hydrogen on traditional nickel nanoparticles. osaka-u.ac.jp The computational models help in understanding the electronic structure of the catalyst and its interaction with the nitrile substrate, thereby guiding the synthesis of more efficient catalytic materials.

Furthermore, computational methods are used to enhance the properties of biocatalysts, such as nitrile hydratase, which could potentially act on the cyano group of this compound. By analyzing coevolutionary residue pairs and performing virtual saturating combinatorial mutations, researchers can identify key amino acid substitutions that improve both the activity and thermostability of the enzyme. nih.govmdpi.com Molecular dynamics simulations can further elucidate how these mutations stabilize the active site and enhance the flexibility of the substrate channel. nih.gov

The table below summarizes key findings from computational studies on catalyst design for nitrile hydrogenation, a reaction directly applicable to this compound.

Catalyst SystemComputational MethodKey Findings
Palladium-Platinum (PdPt) NanoparticlesDensity Functional Theory (DFT)Heteroatomic Pdδ+Ptδ− sites enhance catalytic activity through strong back-donation to the cyano group. rsc.orgrsc.org
Nickel Carbide (Ni3C) NanoparticlesDensity Functional Theory (DFT)Formation of polar hydrogen species on the catalyst surface facilitates efficient nitrile hydrogenation. osaka-u.ac.jp
Nitrile HydrataseMolecular Dynamics (MD) SimulationsIdentification of key mutations that improve enzyme stability and substrate channel flexibility. nih.govmdpi.com
Cobalt (Co) NanoparticlesDensity Functional Theory (DFT)The hexagonal close-packed (hcp) phase of cobalt exhibits higher catalytic performance for nitrile hydrogenation compared to the face-centered cubic (fcc) phase. acs.orgnih.gov

These examples underscore the power of computational design in creating tailored catalytic systems for specific reactions of multifunctional molecules like this compound.

Unraveling Complex Reaction Mechanisms through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to probe experimentally. For this compound, these methods can unravel the intricacies of reactions involving both its carbamate and nitrile moieties.

The mechanism of carbamate formation, a fundamental reaction related to the carbamate group, has been extensively studied using DFT. researchgate.net Calculations have shown the importance of solvent effects and the role of water molecules in stabilizing intermediates during the absorption of carbon dioxide by amines to form carbamates. researchgate.net Such studies can provide a detailed potential energy surface of the reaction, indicating the most probable mechanistic pathway. For example, in the formation of carbamates from CO2 and amines mediated by superbases, computational and experimental analyses have shown that a zwitterionic superbase-CO2 adduct is not the direct carboxylating agent. rsc.org Instead, CO2 dissociates before a concerted carboxylation occurs, where the superbase deprotonates the amine as it attacks a free CO2 molecule. rsc.org

Theoretical studies have also been applied to understand the degradation mechanisms of carbamates. For instance, the reactions of carbamate pesticides with hydroxyl radicals in the atmosphere have been investigated using dual-level direct dynamics methods. researchgate.net These calculations can determine the rate constants for various reaction channels, identifying the most favorable degradation pathways, such as H-abstraction from a methyl group. researchgate.net

In the context of the nitrile group, quantum chemical calculations have been instrumental in understanding the mechanism of catalytic hydrogenation. DFT analysis of cobalt-catalyzed nitrile hydrogenation has provided insights into product selectivity. acs.org These studies can model the adsorption of reactants and intermediates on the catalyst surface and calculate the energy profiles for different reaction pathways leading to primary, secondary, or tertiary amines. For example, mechanistic studies on cobalt nanoparticles have revealed that the fast formation of the primary amine and the prevention of condensation and secondary amine hydrogenation are key to the selective hydrogenation of nitriles. nih.gov

The following table presents data from a computational study on the carboxylation of 4-nitroaniline (B120555) in the presence of 1,1,3,3-tetramethylguanidine (B143053) (TMG), illustrating the kind of energetic details that can be obtained from quantum chemical calculations for carbamate-related reactions.

ParameterValue (kcal/mol)
Activation Energy (Path 1)20.3
Reaction Energy (Path 1)-11.0
Activation Energy (Path 2)16.2
Reaction Energy (Path 2)-11.0

Data adapted from a study on the mechanistic insights into carbamate formation from CO2 and amines. rsc.org Path 1 involves a stepwise mechanism, while Path 2 is a concerted pathway.

Through these computational investigations, a detailed, atomistic understanding of the reaction mechanisms pertinent to the functional groups of this compound can be achieved, paving the way for the rational control of its chemical transformations.

Emerging Research Directions and Future Perspectives

Integration of tert-Butyl 3-cyanopropylmethylcarbamate Chemistry into Flow Synthesis and Automation

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic compounds, offering enhanced safety, scalability, and process control. researchgate.netvapourtec.com For the synthesis and derivatization of this compound, the adoption of flow chemistry and automation presents a significant opportunity for process optimization and discovery.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for managing exothermic reactions or handling unstable intermediates that might be involved in the synthesis or further transformation of carbamates and nitriles. nih.gov Automated flow chemistry platforms can facilitate high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic routes. vapourtec.com For instance, the synthesis of carbamate (B1207046) derivatives has been successfully demonstrated in continuous flow processes, often coupled with techniques like Curtius rearrangement, showcasing the potential for streamlined production. nih.govbeilstein-journals.org

The integration of online analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), into an automated flow setup would allow for real-time monitoring of reactions involving this compound. This data-rich approach, combined with machine learning algorithms, could enable autonomous optimization of synthetic pathways, leading to improved yields and purity. mit.edu

Table 1: Potential Advantages of Flow Synthesis for this compound

FeaturePotential AdvantageRelevant Research
Precise Control Improved yield and selectivity in carbamate formation and nitrile transformations. researchgate.net
Enhanced Safety Safe handling of potentially hazardous reagents or intermediates. nih.gov
Scalability Seamless transition from laboratory-scale synthesis to industrial production. vapourtec.com
Automation High-throughput screening and optimization of reaction conditions. mit.edu
Integration Telescoping of multiple reaction steps without intermediate purification. nih.gov

Exploration of Bio-Inspired and Enzymatic Transformations Involving this compound

Biocatalysis is emerging as a powerful tool in green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.net The unique chemical structure of this compound, featuring both a carbamate and a nitrile group, makes it an interesting substrate for enzymatic transformations.

Recent research has highlighted the promiscuous activity of certain esterases and acyltransferases for the synthesis of carbamates in aqueous media. researchgate.netnih.gov These enzymes could potentially be employed for the synthesis of this compound or its analogues under environmentally benign conditions. Furthermore, enzymes such as aldoxime dehydratases are known to catalyze the cyanide-free synthesis of nitriles from aldoximes. mdpi.comnih.gov While this is a synthetic route to nitriles, the reverse reaction or related enzymatic modifications of the nitrile group in this compound could be explored.

The field of biocatalysis also offers opportunities for the stereoselective modification of molecules. Although this compound is achiral, enzymatic processes could be envisioned for the enantioselective synthesis of chiral derivatives, which could be valuable as building blocks in medicinal chemistry. The discovery of novel enzymes through protein engineering and directed evolution could further expand the scope of biocatalytic reactions applicable to this compound. nih.gov

Table 2: Potential Biocatalytic Transformations for this compound

Enzyme ClassPotential TransformationSignificance
Esterases/Acyltransferases Synthesis of the carbamate moiety.Green synthesis in aqueous media. researchgate.netnih.gov
Aldoxime Dehydratases Synthesis of the nitrile group (in precursors).Cyanide-free nitrile synthesis. mdpi.comnih.gov
Nitrilases/Hydratases Conversion of the nitrile to an amide or carboxylic acid.Functional group interconversion under mild conditions.
Lipases Enantioselective reactions of derivatives.Access to chiral building blocks.

Advanced Materials and Supramolecular Chemistry Applications (Excluding Physical Properties)

The carbamate group is a versatile functional moiety in supramolecular chemistry and materials science due to its ability to form hydrogen bonds. nih.gov This opens up possibilities for the use of this compound as a building block for the design of functional materials. The presence of both a hydrogen-bonding carbamate and a polar nitrile group could lead to unique self-assembly behaviors.

Carbamate-containing molecules have been shown to act as organogelators, forming self-assembled fibrillar networks that can immobilize solvents. utk.edursc.org The specific substitution pattern of this compound could be explored for its potential to form supramolecular gels with interesting properties. Furthermore, carbamates are being investigated as backbones for sequence-defined polymers, where they offer a greater rigidity compared to peptides. acs.orgnih.govchemrxiv.org The incorporation of the cyanopropylmethyl side chain could introduce specific functionalities and influence the folding and self-assembly of such polymers.

In the realm of advanced materials, carbamate-functionalized polymers are used in coatings and other applications. paint.org The nitrile group in this compound could be further functionalized post-polymerization to introduce new properties to the material. For example, the nitrile could be reduced to an amine or hydrolyzed to a carboxylic acid, providing sites for cross-linking or for the attachment of other molecules.

Sustainable Chemical Manufacturing Strategies for this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. For the synthesis of this compound, several sustainable strategies can be envisioned.

One of the most attractive green approaches to carbamate synthesis involves the use of carbon dioxide (CO2) as a C1 source, replacing toxic reagents like phosgene. researchgate.netpsu.edu The reaction of amines, alcohols, and CO2 can yield carbamates, and research is ongoing to develop efficient catalysts for this transformation. psu.edu Applying such a method to the synthesis of this compound would significantly improve its environmental footprint. Another approach involves the use of urea (B33335) as a carbonyl source, which is also considered a greener alternative to phosgene. rsc.org

The development of solvent-free or aqueous reaction conditions, as well as the use of recyclable catalysts, would further contribute to a more sustainable manufacturing process for this compound and its derivatives. bohrium.comrsc.org

Table 3: Comparison of Synthetic Strategies for Carbamate Formation

MethodTraditional ReagentsGreen AlternativesKey Advantage of Green Alternative
Carbonyl Source Phosgene, isocyanatesCarbon dioxide, ureaReduced toxicity and environmental impact. researchgate.netrsc.org
Starting Materials Chloroformates, acyl azidesAmines, alcohols, CO2Use of readily available and less hazardous starting materials. psu.edu
Catalysis Stoichiometric reagentsRecyclable catalystsReduced waste and improved process economy.
Solvent Volatile organic solventsWater, solvent-free conditionsReduced environmental pollution and improved safety. bohrium.com

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-cyanopropylmethylcarbamate, and how can reaction conditions be systematically optimized?

The synthesis of tert-butyl carbamate derivatives typically involves coupling amines with tert-butyl chloroformate under basic conditions. For example, tert-butyl (2-methoxypyridin-3-yl)carbamate is synthesized by reacting 2-methoxypyridine-3-amine with tert-butyl chloroformate in the presence of triethylamine at low temperatures to minimize side reactions . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–5°C), and stoichiometric ratios of reagents. Post-reaction purification via recrystallization or chromatography is critical to achieve >95% purity, as highlighted in similar protocols .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the tert-butyl group (e.g., a singlet at ~1.4 ppm for 1^1H) and cyanopropyl chain (e.g., signals near 2.5 ppm for CH2_2-CN).
  • HPLC-MS : Validates purity and molecular weight. For structurally similar compounds, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended .
  • IR Spectroscopy : Confirms carbamate C=O stretching (~1700 cm1^{-1}) and nitrile C≡N (~2250 cm1^{-1}) .

Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?

Tert-butyl carbamates are generally stable under inert conditions but may degrade in the presence of strong acids/bases or oxidizers. Storage recommendations include:

  • Sealed containers in a dry, ventilated environment at 2–8°C .
  • Avoid exposure to moisture and light, which can hydrolyze the carbamate group .
  • Use explosion-proof equipment if handling near ignition sources due to potential nitrile group reactivity .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding conformational isomerism?

Dynamic NMR analysis at low temperatures (e.g., −40°C) can "freeze" rotational conformers of the cyanopropyl chain, revealing split signals for axial/equatorial isomers. For tert-butyl groups in similar carbamates, DFT calculations with explicit solvent models (e.g., water or DMSO) help predict dominant conformers in solution, reconciling discrepancies between experimental and computational data .

Q. What mechanistic insights govern the reactivity of the nitrile group in this compound during functionalization reactions?

The nitrile group can undergo hydrolysis to carboxylic acids (via acidic/basic conditions) or reduction to amines (using LiAlH4_4). Kinetic studies for analogous compounds show that steric hindrance from the tert-butyl group slows nucleophilic attacks, requiring elevated temperatures (80–100°C) for efficient conversion . Monitoring intermediates via LC-MS is advised to track competing pathways.

Q. How do solvent effects influence the crystallization behavior of tert-butyl carbamate derivatives, and what strategies improve crystal quality for X-ray diffraction?

Polar aprotic solvents (e.g., ethyl acetate) often yield higher-quality crystals by stabilizing dipole interactions. For tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, slow evaporation at 4°C produced diffraction-suitable crystals, whereas rapid cooling led to amorphous solids . Additives like hexane can reduce solubility and promote nucleation .

Q. What computational methods are most effective for predicting the environmental fate or biodegradability of this compound?

QSAR models (e.g., EPI Suite) estimate biodegradation potential based on fragment contributions. For tert-butyl carbamates, the hydrolytic lability of the carbamate bond suggests moderate persistence (half-life ~30–60 days in water). Molecular dynamics simulations with explicit water molecules can further assess hydrolysis rates under varying pH conditions .

Methodological Notes

  • Contradiction Management : When spectral data conflicts with literature (e.g., unexpected 13^13C shifts), cross-validate using 2D NMR (HSQC, HMBC) to assign connectivity unambiguously .
  • Safety Protocols : Always use fume hoods and personal protective equipment (PPE) when handling nitrile-containing compounds, as they may release toxic vapors upon decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.